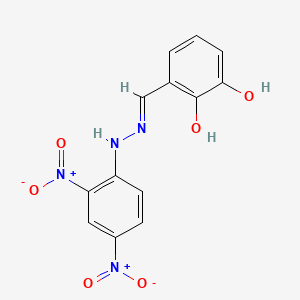
2,3-dihydroxybenzaldehyde {2,4-bisnitrophenyl}hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dihydroxybenzaldehyde {2,4-bisnitrophenyl}hydrazone is a complex organic compound known for its unique chemical structure and properties It features a hydrazonomethyl group attached to a benzene ring, which is further substituted with two hydroxyl groups and a 2,4-dinitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroxybenzaldehyde {2,4-bisnitrophenyl}hydrazone typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable aldehyde or ketone. The reaction is carried out in an organic solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process .
化学反应分析
Types of Reactions
2,3-dihydroxybenzaldehyde {2,4-bisnitrophenyl}hydrazone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The hydrazonomethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted hydrazones and related compounds
科学研究应用
2,3-dihydroxybenzaldehyde {2,4-bisnitrophenyl}hydrazone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with biological macromolecules
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2,3-dihydroxybenzaldehyde {2,4-bisnitrophenyl}hydrazone involves its interaction with cellular components, leading to various biochemical effects. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, disrupting their normal function. This can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
2,4-Dinitrophenylhydrazine: A related compound used in the identification of carbonyl compounds.
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupling agent.
Hydrazones: A class of compounds with similar structural features and reactivity.
Uniqueness
2,3-dihydroxybenzaldehyde {2,4-bisnitrophenyl}hydrazone is unique due to its specific substitution pattern and the presence of both hydrazonomethyl and dinitrophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C13H10N4O6 |
|---|---|
分子量 |
318.24g/mol |
IUPAC 名称 |
3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]benzene-1,2-diol |
InChI |
InChI=1S/C13H10N4O6/c18-12-3-1-2-8(13(12)19)7-14-15-10-5-4-9(16(20)21)6-11(10)17(22)23/h1-7,15,18-19H/b14-7+ |
InChI 键 |
KIBCCSCEEFZYJB-VGOFMYFVSA-N |
SMILES |
C1=CC(=C(C(=C1)O)O)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


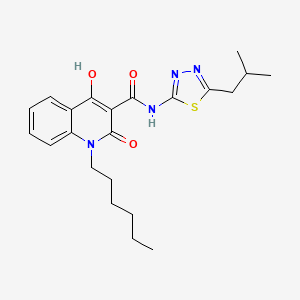
![4-Bromo-2-[(9H-1,3,4,9-tetraaza-fluoren-2-yl)-hydrazonomethyl]-phenol](/img/structure/B1189660.png)
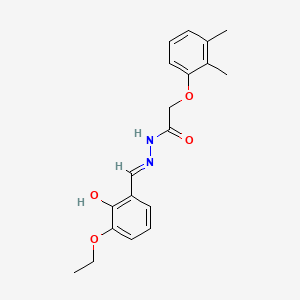
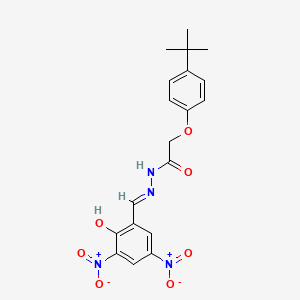
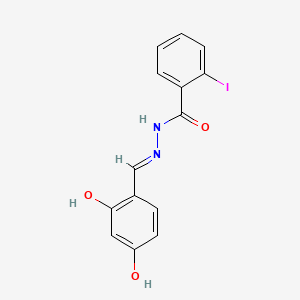

![N-(5-{2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)-4-methylbenzamide](/img/structure/B1189668.png)
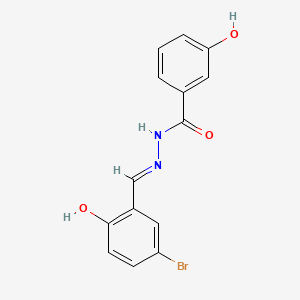

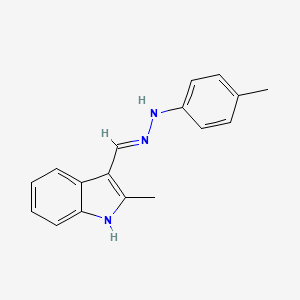
![4-bromo-N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B1189675.png)
![2-[(E)-[[4-(4-Benzylpiperidin-1-yl)-6-(4-methylanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4-bromophenol](/img/new.no-structure.jpg)

![2-(2-bromo-4,6-dimethylphenoxy)-N'-[(2-methyl-1H-indol-3-yl)methylene]acetohydrazide](/img/structure/B1189679.png)
